molecular formula C13H15N5 B565118 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 CAS No. 1216791-04-6

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3

Cat. No.: B565118
CAS No.: 1216791-04-6
M. Wt: 244.316
InChI Key: MCFPPHKNJUOYBX-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 is a synthetic compound with a complex structure. It is known for its mutagenic properties and is often used in scientific research to study mutagenesis and carcinogenesis .

Scientific Research Applications

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 is widely used in scientific research due to its mutagenic properties. It is commonly used in:

Mechanism of Action

The compound is mutagenic and can intercalate into DNA, which may lead to mutations .

Safety and Hazards

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline is a mutagenic compound. It is active in bacterial systems (Ames test) and in the DNA repair test in liver cells . When heated to decomposition, it emits toxic vapors of NOx .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, methylating agents, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while substitution reactions may produce various substituted imidazoquinoxalines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazoquinoxalines such as:

Uniqueness

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high mutagenic potential makes it a valuable tool in mutagenesis research, distinguishing it from other similar compounds .

Properties

IUPAC Name

4,7,8-trimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPPHKNJUOYBX-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2C)C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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